molecular formula C7H9F2N3O B6270972 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2649757-05-9

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Katalognummer B6270972
CAS-Nummer: 2649757-05-9
Molekulargewicht: 189.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, commonly known as AFM13, is a small molecule drug candidate that has been developed for the treatment of various types of cancer. It is a bispecific antibody that is designed to target CD30-positive tumor cells and natural killer (NK) cells, which are responsible for killing cancer cells. AFM13 is currently in clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies.

Wirkmechanismus

AFM13 works by binding to CD30-positive tumor cells and 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells simultaneously. This binding leads to the activation of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells, which then release cytotoxic granules that kill the tumor cells. AFM13 also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. The bispecific antibody has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
AFM13 has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. AFM13 has a half-life of approximately 7 days and is eliminated from the body through renal excretion. The pharmacokinetics of AFM13 have been studied in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

AFM13 has several advantages for lab experiments. It is a small molecule drug candidate that can be easily synthesized in the laboratory. The bispecific antibody has been extensively studied in preclinical models and has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. However, there are also limitations to using AFM13 in lab experiments. The synthesis method of AFM13 is complex and requires expertise in organic chemistry. The bispecific antibody is also expensive to produce and may not be readily available for all research labs.

Zukünftige Richtungen

AFM13 has shown promising results in preclinical and clinical studies for the treatment of cancer. However, there are still many future directions that need to be explored. One future direction is to evaluate the safety and efficacy of AFM13 in combination with other drugs. Another future direction is to evaluate the potential of AFM13 in the treatment of other CD30-positive malignancies. The bispecific antibody may also have potential in the treatment of other types of cancer. Further research is needed to fully understand the mechanism of action of AFM13 and its potential in the treatment of cancer.

Synthesemethoden

AFM13 is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis starts with the preparation of 1,2-epoxy-3-chloropropane, which is then reacted with 2,2-difluoroethanol to form 1,2-epoxy-3-(2,2-difluoroethoxy)propane. This compound is then reacted with sodium azide to form 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, which is the final product. The synthesis method of AFM13 is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

AFM13 has been extensively studied for its potential in the treatment of cancer. In preclinical studies, AFM13 has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody has also been shown to enhance the efficacy of anti-PD-1 therapy in a mouse model of lymphoma. AFM13 is currently in Phase 2 clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies. The clinical trials are evaluating the safety and efficacy of AFM13 in combination with other drugs.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of a bicyclic compound with an azide and a difluoromethyl group. The synthesis pathway involves the use of a Grignard reagent and a nucleophilic substitution reaction to introduce the azide and difluoromethyl group onto the bicyclic compound.", "Starting Materials": [ "2-oxabicyclo[2.1.1]hexane", "Mg", "Bromodifluoromethane", "Sodium azide", "Diethyl ether", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 2-oxabicyclo[2.1.1]hexane with Mg in diethyl ether or tetrahydrofuran solvent", "Step 2: Addition of bromodifluoromethane to the Grignard reagent to form 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane", "Step 3: Conversion of 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane by reacting with sodium azide in tetrahydrofuran solvent", "Step 4: Purification of the product by washing with hydrochloric acid and sodium hydroxide solutions" ] }

CAS-Nummer

2649757-05-9

Molekularformel

C7H9F2N3O

Molekulargewicht

189.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.